2-Methyl-2-nitro-1,3-propanediol

Catalog No.
S772670
CAS No.
77-49-6
M.F
C4H9NO4
M. Wt
135.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-nitro-1,3-propanediol

CAS Number

77-49-6

Product Name

2-Methyl-2-nitro-1,3-propanediol

IUPAC Name

2-methyl-2-nitropropane-1,3-diol

Molecular Formula

C4H9NO4

Molecular Weight

135.12 g/mol

InChI

InChI=1S/C4H9NO4/c1-4(2-6,3-7)5(8)9/h6-7H,2-3H2,1H3

InChI Key

LOTYADDQWWVBDJ-UHFFFAOYSA-N

SMILES

CC(CO)(CO)[N+](=O)[O-]

Solubility

5.92 M

Synonyms

2-Methyl-2-Nitro-Propane-1,3-Diol; Nmpd; Nsc5372; 1,1-Dimethylol-1-nitroethane; 1,3-Propanediol, 2-methyl-2-nitro-; 2-Methyl-2-nitropropanediol; 3-Propanediol,2-methyl-2-nitro-1

Canonical SMILES

CC(CO)(CO)[N+](=O)[O-]

Historical Context and Use:

2-Methyl-2-nitro-1,3-propanediol, also known as meprobamate, was first synthesized in the 1950s and gained widespread use as a prescription medication in the following decades. It was initially marketed as a muscle relaxant, anti-anxiety medication, and sleep aid due to its observed calming effects. However, concerns regarding its potential for dependence and abuse led to a decline in its use in the 1970s and 1980s. PubChem, National Institutes of Health: )

Current Research Applications:

Despite its limited clinical use today, meprobamate remains relevant in scientific research for various purposes:

  • Understanding the mechanisms of action of central nervous system depressants: Research on meprobamate contributes to the broader understanding of how drugs interact with the nervous system to produce calming and sedative effects. This knowledge informs the development of safer and more targeted medications for anxiety, insomnia, and other related conditions. NCBI, National Institutes of Health: )
  • Studying the potential for dependence and addiction: Meprobamate's history of misuse highlights the importance of researching the addictive potential of new medications. Studies on meprobamate's dependence-forming properties contribute to the development of safer medications with lower risks of abuse and addiction. ScienceDirect:
  • Serving as a reference compound in pharmacological research: Meprobamate's well-characterized effects and known mechanisms of action make it a valuable reference compound for researchers comparing the efficacy and safety of new medications. This allows for a more comprehensive understanding of how novel drugs compare to existing options in terms of their therapeutic effects and potential side effects. Journal of Medicinal Chemistry:

Purity

> 95%

Quantity

Milligrams-Grams

XLogP3

-1.1

Melting Point

147-149°C

UNII

31TD71126R

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

77-49-6

Wikipedia

2-methyl-2-nitro-1,3-propanediol

General Manufacturing Information

1,3-Propanediol, 2-methyl-2-nitro-: ACTIVE

Dates

Modify: 2023-08-15

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